molecular formula C10H16ClN5 B12228437 N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12228437
M. Wt: 241.72 g/mol
InChI Key: BLAJUPUCTFLUTJ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring, along with a hydrochloride salt form. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10;/h4-7H,3,8H2,1-2H3,(H,11,13);1H

InChI Key

BLAJUPUCTFLUTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

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